molecular formula C20H21BrN2O2 B287958 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Katalognummer B287958
Molekulargewicht: 401.3 g/mol
InChI-Schlüssel: KEEXONMGXLKWEZ-KPKJPENVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one, also known as BRD6898, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. The compound was first synthesized in 2011 and has since been the subject of numerous scientific studies exploring its mechanism of action and potential applications.

Wirkmechanismus

BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BET proteins bind to acetylated histones, which are proteins that help package DNA in the nucleus, and recruit other proteins that control gene transcription. 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one works by binding to the bromodomain of BRD4, preventing it from interacting with acetylated histones and inhibiting its activity.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can induce apoptosis, or programmed cell death, in cancer cells. The compound also inhibits the expression of genes that are involved in cell cycle progression and DNA replication, which can lead to cell cycle arrest and prevent cancer cell growth. In addition, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has been shown to have anti-inflammatory effects, which may contribute to its potential as a therapeutic agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in lab experiments is its specificity for BRD4, which means that it can target cancer cells while sparing healthy cells. However, one limitation is that the compound may not be effective against all types of cancer, and further research is needed to determine its efficacy in different cancer types.

Zukünftige Richtungen

There are several potential future directions for research on 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one. One area of interest is the development of combination therapies that incorporate 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one with other cancer treatments, such as chemotherapy or immunotherapy. Another potential direction is the investigation of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one as a treatment for other diseases, such as inflammatory disorders or viral infections. Additionally, further research is needed to optimize the dosing and delivery of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one in order to maximize its therapeutic potential.

Synthesemethoden

The synthesis of 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one involves several steps, beginning with the reaction of 4-bromoacetophenone with ethyl cyanoacetate to form the intermediate compound 4-bromo-2-cyano-3-phenylbut-2-enoic acid ethyl ester. This intermediate is then reacted with dimethylamine and paraformaldehyde to form the final product, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one.

Wissenschaftliche Forschungsanwendungen

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one has shown promising results in preclinical studies as a potential treatment for various types of cancer, including breast, lung, and colon cancer. The compound works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By blocking the activity of BRD4, 4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one can prevent the growth and proliferation of cancer cells.

Eigenschaften

Produktname

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

Molekularformel

C20H21BrN2O2

Molekulargewicht

401.3 g/mol

IUPAC-Name

4-bromo-2-[(E)-3-[4-(dimethylamino)phenyl]prop-2-enoyl]-7-(ethylamino)cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C20H21BrN2O2/c1-4-22-18-11-8-15(21)13-17(20(18)25)19(24)12-7-14-5-9-16(10-6-14)23(2)3/h5-13H,4H2,1-3H3,(H,22,25)/b12-7+

InChI-Schlüssel

KEEXONMGXLKWEZ-KPKJPENVSA-N

Isomerische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)N(C)C)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

Kanonische SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)N(C)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.